

Spectroscopic Analysis of 3-Bromo-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-1-indanone**

Cat. No.: **B152551**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound **3-Bromo-1-indanone** (IUPAC name: 3-bromo-2,3-dihydroinden-1-one). The information detailed herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Data Presentation

The following tables summarize the key spectral data for **3-Bromo-1-indanone**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimentally derived high-resolution NMR data for **3-Bromo-1-indanone** is not readily available in public databases. The following are predicted values and typical chemical shift ranges for the expected proton and carbon environments. These should be confirmed with experimental data.

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.5-7.8	m	4H	Aromatic protons
~ 4.5-5.0	dd	1H	CH-Br
~ 3.0-3.5	m	2H	CH ₂

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~ 200-205	C=O	Carbonyl Carbon
~ 125-140	C	Aromatic Carbons
~ 45-55	CH	CH-Br
~ 30-40	CH ₂	CH ₂

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100-3000	Medium	Aromatic C-H stretch
~ 2950-2850	Medium	Aliphatic C-H stretch
~ 1710	Strong	C=O (carbonyl) stretch[1]
~ 1600	Medium	C=C aromatic ring stretch
~ 700-550	Medium-Strong	C-Br stretch

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of **3-Bromo-1-indanone** is expected to show a characteristic isotopic pattern for a monobrominated compound due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio.

m/z Ratio	Relative Intensity	Assignment
210/212	~ 1:1	[M] ⁺ and [M+2] ⁺ molecular ion peaks
182/184	Variable	[M-CO] ⁺
131	Variable	[M-Br] ⁺
103	Variable	[M-Br-CO] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic compounds like **3-Bromo-1-indanone**. Instrument-specific parameters should be optimized for best results.

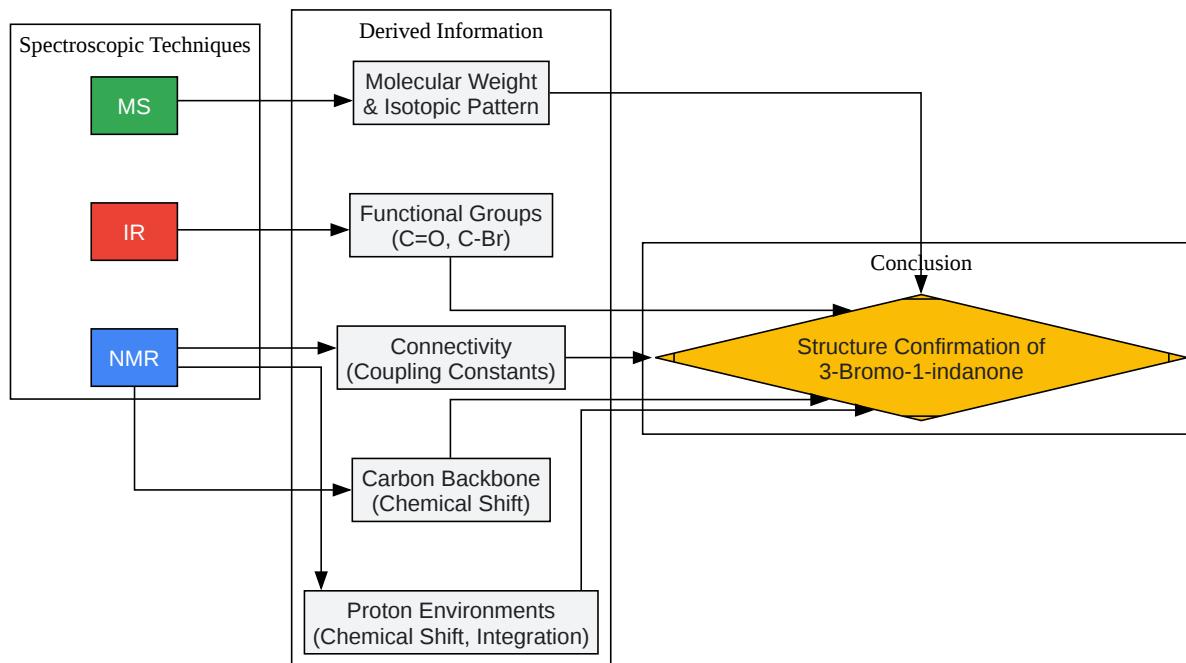
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **3-Bromo-1-indanone** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a solid sample, the thin-film method is commonly used. Dissolve a small amount of **3-Bromo-1-indanone** in a volatile organic solvent (e.g., acetone or methylene chloride).

- Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken and subtracted from the sample spectrum.
- Alternative Method (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **3-Bromo-1-indanone** into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
- Ionization: Utilize a suitable ionization method. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural confirmation of **3-Bromo-1-indanone**.

[Click to download full resolution via product page](#)

Caption: Workflow for structural confirmation of **3-Bromo-1-indanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-1-indanone | C9H7BrO | CID 11745912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromo-1-indanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152551#spectral-data-of-3-bromo-1-indanone-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com